2-Chloro-6-ethoxybenzylamine
Description
2-Chloro-6-ethoxybenzylamine is a substituted benzylamine derivative featuring a chlorine atom at the 2-position and an ethoxy group (–OCH₂CH₃) at the 6-position of the benzene ring, with a benzylamine (–CH₂NH₂) side chain.
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2-chloro-6-ethoxyphenyl)methanamine |
InChI |
InChI=1S/C9H12ClNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2,6,11H2,1H3 |
InChI Key |
LHXSMCYMHLUFOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-Chloro-6-ethoxybenzylamine with its closest analogs:
| Compound | Molecular Formula | Molecular Weight | Substituents (Position) | Key Structural Features |
|---|---|---|---|---|
| This compound* | C₉H₁₂ClNO | ~185.65 | Cl (2), –OCH₂CH₃ (6) | Ethoxy group, benzylamine side chain |
| 2-Chloro-6-methoxy-benzylamine | C₈H₁₀ClNO | 171.62 | Cl (2), –OCH₃ (6) | Methoxy group, benzylamine side chain |
| 2-Chloroaniline | C₆H₆ClN | 127.57 | Cl (2), –NH₂ (1) | No alkoxy group, primary amine |
Key Observations :
- However, steric hindrance may reduce reactivity in nucleophilic substitutions .
- Electronic Effects: The electron-donating ethoxy group may stabilize the aromatic ring via resonance, altering acidity and binding interactions compared to non-alkoxy analogs like 2-chloroaniline .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
